molecular formula C25H38N2O3 B4983401 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane

1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane

Cat. No. B4983401
M. Wt: 414.6 g/mol
InChI Key: RRDVLIQBDFFNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane, also known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1990s by Pfizer as part of their research into the endocannabinoid system.

Mechanism of Action

1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane binds to these receptors, it triggers a cascade of intracellular signaling pathways that ultimately lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. Studies have also suggested that 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane for laboratory experiments is its high affinity for the CB1 and CB2 receptors, which allows for precise modulation of these receptors in vitro. However, one limitation of 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane, including the development of more selective agonists for the CB1 and CB2 receptors, the investigation of its potential neuroprotective effects, and the exploration of its interactions with other signaling pathways in the body. Additionally, further studies are needed to determine the safety and efficacy of 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane for use in humans.

Synthesis Methods

The synthesis of 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane involves a multi-step process that begins with the reaction of 5-methoxy-2-nitrobenzoyl chloride with 1-cyclopentylpiperidine to form the intermediate 1-(2-nitrobenzoyl)-4-cyclopentylpiperidine. This intermediate is then reacted with 2-(tert-butoxycarbonylamino)-4-methoxybenzoic acid to form the final product, 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane.

Scientific Research Applications

1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that 1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane has a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain, mood, appetite, and immune function.

properties

IUPAC Name

azocan-1-yl-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O3/c1-29-22-11-12-24(23(19-22)25(28)27-15-7-3-2-4-8-16-27)30-21-13-17-26(18-14-21)20-9-5-6-10-20/h11-12,19-21H,2-10,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDVLIQBDFFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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